1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-
Overview
Description
1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- is an organic compound with the molecular formula C8H16O3This compound is characterized by its colorless to pale yellow liquid appearance and low volatility .
Preparation Methods
1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-methoxyethanol with butyraldehyde to form an alcohol-aldehyde intermediate. This intermediate then undergoes a condensation reaction with excess ethylene glycol to yield the target compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of polymers such as polyurethanes and polyureas.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a solvent in various biochemical reactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- involves its interaction with various molecular targets. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of complex molecules through its functional groups. The pathways involved include nucleophilic addition, condensation, and polymerization reactions .
Comparison with Similar Compounds
1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- can be compared with similar compounds such as:
1-Propene, 3-[2-(2-ethoxyethoxy)ethoxy]-: This compound has an ethoxy group instead of a methoxy group, leading to different reactivity and properties.
1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-: This compound has a similar structure but with variations in the alkyl chain length and functional groups
These comparisons highlight the unique properties and reactivity of 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]prop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-4-10-7-8-11-6-5-9-2/h3H,1,4-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTILRPAYBZIKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338220 | |
Record name | 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13752-97-1 | |
Record name | 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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